2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(8-QUINOLINYL)ACETAMIDE
Overview
Description
2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(8-QUINOLINYL)ACETAMIDE is a complex organic compound that features a triazole ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(8-QUINOLINYL)ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-amino-5-methyl-1,2,4-triazole with appropriate reagents under controlled conditions.
Attachment of the Quinoline Moiety: The quinoline moiety is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with 8-quinoline acetamide.
Final Coupling: The final step involves coupling the triazole and quinoline derivatives under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(8-QUINOLINYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(8-QUINOLINYL)ACETAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antibacterial agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(8-QUINOLINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methyl-1,2,4-triazole: A precursor in the synthesis of the target compound.
8-Quinoline acetamide: Another precursor used in the synthesis.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(8-QUINOLINYL)ACETAMIDE is unique due to its combined triazole and quinoline structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-quinolin-8-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-9-18-19-14(20(9)15)22-8-12(21)17-11-6-2-4-10-5-3-7-16-13(10)11/h2-7H,8,15H2,1H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROVUAWEGPWGLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC(=O)NC2=CC=CC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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